

# Application Notes and Protocols for Lamuran (Almitrine/Raubasine Combination)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lamuran is the trade name for a fixed-dose combination drug product containing Almitrine Bismesylate and Raubasine. This combination has been investigated for its potential therapeutic effects in age-related neurological disorders, cerebrovascular insufficiencies, and functional rehabilitation following stroke.[1] Almitrine is a respiratory stimulant that enhances oxygenation, while Raubasine is a vasodilator that improves cerebral blood flow.[2] These application notes provide a comprehensive overview of the available preclinical and clinical data, dosage and administration guidelines, and experimental protocols relevant to the study of this drug combination and its active pharmaceutical ingredient, Raubasine.

## **Mechanism of Action**

The therapeutic effects of the Almitrine/Raubasine combination are attributed to the complementary actions of its two components:

- Almitrine Bismesylate: This component acts as a respiratory stimulant, enhancing arterial oxygen saturation.
- Raubasine (also known as Ajmalicine): Raubasine is a selective alpha-1 adrenergic receptor antagonist.[2][3][4] This action leads to vasodilation, thereby increasing cerebral blood flow.



[2] Raubasine has also been reported to act as a reversible, non-competitive inhibitor of nicotine receptors with an IC50 of 72.3  $\mu$ M.[3]

# Signaling Pathway of Raubasine (Alpha-1 Adrenergic Receptor Antagonism)

The primary mechanism of action of Raubasine involves the blockade of alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, typically initiate a signaling cascade leading to vasoconstriction. By antagonizing these receptors, Raubasine prevents this cascade, resulting in vasodilation.



# Cell Membrane Norepinephrine Binds & Activates Blocks Alpha-1 Adrenergic Activates Activates Phospholipase C (PLC) Cleaves Cytosol PIP2 IP3 DAG Stimulates Activates Protein Kinase C Ca2+ Release from ER (PKC) Activation **Smooth Muscle Contraction**

#### Raubasine's Antagonism of Alpha-1 Adrenergic Receptor Signaling

Click to download full resolution via product page

Raubasine's mechanism of action.



# Dosage and Administration Clinical Dosage

The recommended clinical dosage for the Almitrine/Raubasine combination product is one to two tablets daily.[5] When two tablets are administered, they should be taken several hours apart. The maximum daily dose should not exceed two tablets.[3] Each tablet typically contains 30 mg of Almitrine Bismesylate and 10 mg of Raubasine.[3]

## **Preclinical Dosage**

In preclinical studies, Raubasine has been evaluated at various dosages depending on the animal model and route of administration. In a study using pithed rats, Raubasine demonstrated selective antagonist activity at alpha-1 adrenoceptors in a dose range of 1 to 4 mg/kg.[4]

Table 1: Summary of Preclinical and Clinical Dosage

| Formulation      | Species | Dosage                                     | Route of<br>Administration | Reference |
|------------------|---------|--------------------------------------------|----------------------------|-----------|
| Almitrine/Raubas | Human   | 1-2 tablets/day<br>(10-20 mg<br>Raubasine) | Oral                       | [5][3]    |
| Raubasine        | Rat     | 1-4 mg/kg                                  | Not specified in abstract  | [4]       |

## **Pharmacokinetics**

Limited pharmacokinetic data for Raubasine is available. A study in humans and dogs investigated its absorption and excretion.

Table 2: Summary of Raubasine Pharmacokinetic Parameters



| Parameter                          | Species     | Route of<br>Administration | Value  | Reference |
|------------------------------------|-------------|----------------------------|--------|-----------|
| Time to Peak<br>Plasma Level       | Human       | Oral                       | 1 hour |           |
| Dog                                | Oral        | 2 hours                    |        |           |
| 3-Day Cumulative Urinary Excretion | Human       | Oral                       | 29%    |           |
| Dog                                | Intravenous | 22%                        | _      |           |
| Dog                                | Oral        | 13%                        |        |           |
| 3-Day Cumulative Fecal Excretion   | Human       | Oral                       | 24%    |           |
| Dog                                | Intravenous | 51%                        | _      | _         |
| Dog                                | Oral        | 57%                        |        |           |
| Intestinal<br>Absorption           | Dog         | Oral                       | 59%    |           |

# Experimental Protocols In Vitro Assays

- Nicotine Receptor Inhibition Assay:
  - Objective: To determine the inhibitory concentration (IC50) of Raubasine on nicotine receptors.
  - Methodology: While the specific cell line and assay conditions are not detailed in the
    available literature, a typical approach would involve a cell line expressing the target
    nicotine receptor subtype. A functional assay measuring receptor activation (e.g., calcium
    flux or membrane potential changes) in the presence of a known agonist would be



performed with increasing concentrations of Raubasine to determine the concentration that inhibits 50% of the agonist response.

Reported Value: IC50 of 72.3 μM.[3]

### **Preclinical In Vivo Studies**

- Alpha-1 Adrenoceptor Antagonism in Pithed Rats:
  - Objective: To evaluate the in vivo antagonist activity of Raubasine at alpha-1 adrenoceptors.[4]
  - Animal Model: Pithed rats.
  - Methodology: The pressor response to electrical stimulation of the spinal sympathetic outflow and to the administration of the alpha-1 agonist phenylephrine was measured. The ability of Raubasine (1 to 4 mg/kg) to reduce these pressor responses was assessed.[4]

### **Clinical Trials**

- Functional Rehabilitation Following Ischemic Stroke:
  - Objective: To assess the efficacy of the Almitrine/Raubasine combination on post-stroke rehabilitation.
  - Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
  - Patient Population: Patients who had an ischemic cerebrovascular accident confirmed by CT scan, 4-6 weeks after the acute event.[5]
  - Intervention: Patients were randomized to receive either two tablets of the Almitrine/Raubasine combination daily or a matching placebo for 3 months. A 2-week washout period for other medications (except for antihypertensive and antidiabetic drugs) preceded the treatment phase.[2]
  - Outcome Measures:
    - Barthel Index (BI)



- Neurological Functional Deficit Scores (NFDS)
- Hasagawa Dementia Scales (HDS)
- Assessment Schedule: Monthly assessments after the initiation of treatment.

#### Workflow of a Clinical Trial for Almitrine/Raubasine in Post-Stroke Rehabilitation



Click to download full resolution via product page

Generalized workflow of a clinical trial for almitrine-raubasine.



### Conclusion

The combination of Almitrine and Raubasine, marketed as **Lamuran**, presents a dual-mechanism approach for the management of certain neurological and vascular conditions. Raubasine's selective alpha-1 adrenergic antagonism, leading to increased cerebral blood flow, is a key component of its therapeutic rationale. The provided data from preclinical and clinical studies offer a foundation for further research into its specific applications and underlying mechanisms. More detailed pharmacokinetic and in vitro studies would be beneficial to further elucidate the complete pharmacological profile of Raubasine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Clinical efficacy of almitrine-raubasine. An overview PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alpha-Adrenoceptor blocking properties of raubasine in pithed rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Lamuran (Almitrine/Raubasine Combination)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214551#lamuran-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com